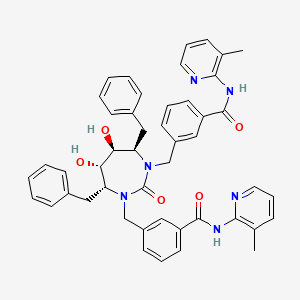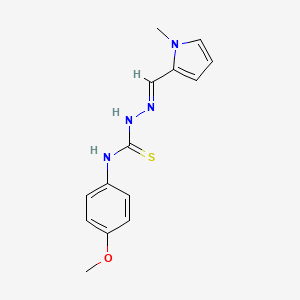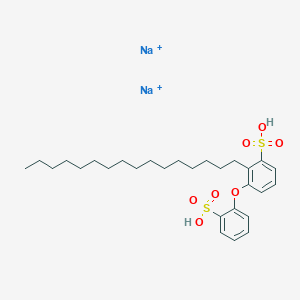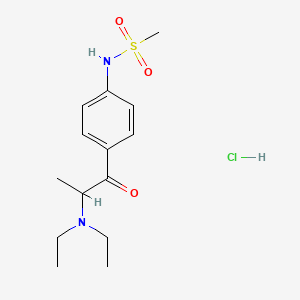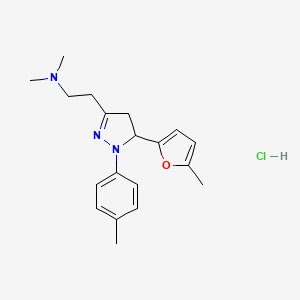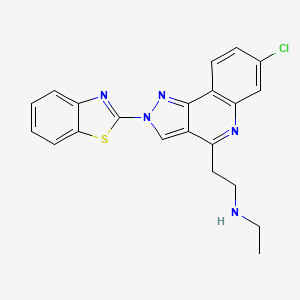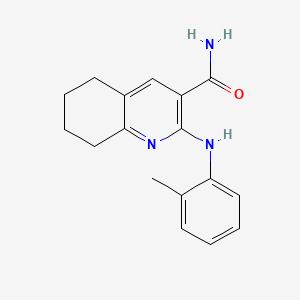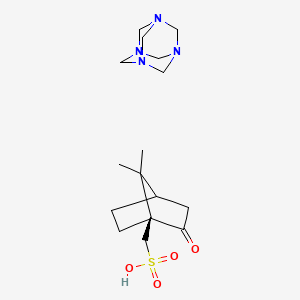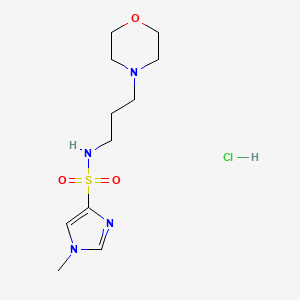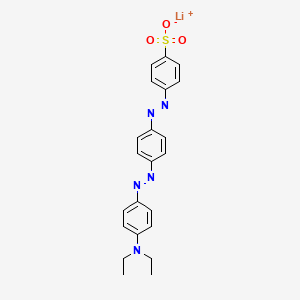
Potassium aluminate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium aluminate trihydrate is a chemical compound with the formula K₃[Al(C₂O₄)₃]·3H₂O. It is a complex salt formed by the reaction of potassium hydroxide with aluminum and oxalic acid. This compound is known for its unique properties and various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory by dissolving aluminum in potassium hydroxide, followed by the addition of oxalic acid. The resulting solution is then crystallized to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting aluminum hydroxide with potassium hydroxide and oxalic acid under controlled conditions. The reaction mixture is then subjected to crystallization and purification processes to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms various oxidation products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of different reduced forms of the compound.
Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions typically require specific catalysts and solvents to facilitate the exchange of atoms or groups.
Major Products Formed:
Oxidation products may include various oxo-compounds of aluminum.
Reduction products can result in different aluminum hydrides.
Substitution reactions can yield a range of substituted potassium aluminate derivatives.
Aplicaciones Científicas De Investigación
Potassium aluminate trihydrate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: this compound is explored for its potential therapeutic properties, such as its use in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the production of ceramics, glass, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which potassium aluminate trihydrate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Potassium aluminate trihydrate is compared with other similar compounds, such as sodium aluminate trihydrate and calcium aluminate trihydrate. These compounds share similar chemical structures but differ in their cationic components, leading to variations in their properties and applications. This compound is unique in its ability to form stable complexes with oxalic acid, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
1302-63-2 |
|---|---|
Fórmula molecular |
AlH6KO5 |
Peso molecular |
152.12 g/mol |
Nombre IUPAC |
aluminum;potassium;oxygen(2-);trihydrate |
InChI |
InChI=1S/Al.K.3H2O.2O/h;;3*1H2;;/q+3;+1;;;;2*-2 |
Clave InChI |
GFZHEMRQPWLKAR-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.[O-2].[O-2].[Al+3].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


